Zearalenone 4-Sulfate Ammonium Salt
Description
Properties
Molecular Formula |
C18H25NO8S |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
azanium;[(4S,12E)-18-hydroxy-4-methyl-2,8-dioxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-16-yl] sulfate |
InChI |
InChI=1S/C18H22O8S.H3N/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(26-27(22,23)24)11-16(20)17(13)18(21)25-12;/h3,7,10-12,20H,2,4-6,8-9H2,1H3,(H,22,23,24);1H3/b7-3+;/t12-;/m0./s1 |
InChI Key |
QERXYCPQYWGNFX-XQAKIGHYSA-N |
Isomeric SMILES |
C[C@H]1CCCC(=O)CCC/C=C/C2=C(C(=CC(=C2)OS(=O)(=O)[O-])O)C(=O)O1.[NH4+] |
Canonical SMILES |
CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)OS(=O)(=O)[O-])O)C(=O)O1.[NH4+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Zearalenone 4-Sulfate Ammonium Salt typically involves the reaction of zearalenone with sulfuric acid to form the sulfate ester, followed by neutralization with ammonium hydroxide to yield the ammonium salt. A common method involves dissolving zearalenone in dry methanol and reacting it with zinc and ammonium formate under an inert atmosphere at room temperature. The reaction mixture is then filtered and evaporated, and the product is purified using silica gel chromatography .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing, reaction, and purification is common in industrial settings to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: Zearalenone 4-Sulfate Ammonium Salt can undergo various chemical reactions, including:
Oxidation: This reaction can convert the compound into its oxidized forms, which may have different biological activities.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as zearalanone and zearalanols.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Zinc and ammonium formate in methanol are typical reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives of zearalenone.
Reduction: Zearalanone, α-zearalanol, and β-zearalanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Zearalenone-4-sulfate ammonium salt is a derivative of zearalenone (ZEN), a mycotoxin produced by Fusarium fungi that contaminates food and feed, and is known for its estrogenic effects . Zearalenone-4-sulfate ammonium salt (Z14S) is a phase II metabolite of ZEN . Studies suggest that the glucoside conjugation of ZEN prevents the binding of these derivatives to human estrogen receptors, and the estrogenicity of Z14S is significantly lower (100-fold) than ZEN .
Applications in Scientific Research
Zearalenone-4-sulfate ammonium salt is used in scientific research to study the metabolism, toxicity, and interactions of zearalenone and its metabolites . It serves as a reference standard for the quantitative determination of zearalenone metabolites in food and biological samples .
Study of Interactions with Serum Albumin
Zearalenone-4-sulfate ammonium salt is utilized to investigate its interactions with serum albumin, the dominant plasma protein, to understand its toxicokinetics .
- Fluorescence Spectroscopy and Affinity Chromatography Fluorescence spectroscopy and high-performance affinity chromatography are employed to examine the interactions of Z14S with human, bovine, porcine, and rat serum albumins .
- Complex Formation Zearalenone-4-sulfate ammonium salt forms stable complexes with the tested albumins . Research indicates that Zearalenone-14-sulfate forms the most stable complexes with the albumins examined .
Investigation of Zearalenone Metabolism
Zearalenone-4-sulfate ammonium salt is used as a reference standard to study the metabolism of zearalenone in mammals and plants .
- Formation of Conjugated Metabolites Zearalenone can be converted to conjugated derivatives such as zearalenone-14-sulfate by filamentous fungi and plants .
- Hydrolysis by Gut Microbiota Studies have shown that gut microbiota can hydrolyze Z14S, leading to the formation of zearalenone .
- Enterohepatic Circulation Glucuronide conjugates, resulting from the phase II metabolism of ZEN, participate in enterohepatic circulation, where they are cleaved in the intestines, and the reabsorption of the deconjugated products considerably increases their elimination half-life .
Toxicity Studies
While in vitro models suggest lower toxicity of ZEN conjugates compared to the parent mycotoxin, Zearalenone-4-sulfate ammonium salt is used in toxicity studies to understand its impact .
- Estrogen Receptor Binding Studies indicate that glucoside conjugation of ZEN can prevent the binding of these derivatives to human estrogen receptors .
- Hydrolysis and Formation of Zearalenone The gut microbiota's ability to hydrolyze Z14S and form ZEN is a key aspect studied in toxicity assessments .
Quantitative Determination
Zearalenone-4-sulfate ammonium salt is used as a reference standard for the quantitative determination of zearalenone metabolites . High-quality reference standards are essential for reliable pharmaceutical testing and accurate quantification in various biological and food matrices .
Data Table: Interactions of Zearalenone Metabolites with Serum Albumins
| Compound | Albumin Binding Affinity |
|---|---|
| Zearalanone | Stable complexes |
| α-Zearalanol | Stable complexes |
| β-Zearalanol | Stable complexes |
| Zearalenone-14-sulfate | Most stable complexes |
| Zearalenone-14-glucoside | Weak binding |
Case Studies
- In Vitro Model with CaCo-2 Cells: Cirlini et al. reported the absorption and partial deglycosylation of Z14G in an in vitro model with CaCo-2 cells, noting that the absorption of Z14G was considerably lower compared with ZEN .
- Oral Administration to Rats: After oral administration of Z14G to rats, low plasma concentrations were detected .
- Oral Administration to Pigs: Approximately 61% of orally administered Z14G was absorbed in pigs, followed by significant presystemic hydrolysis of the masked mycotoxin .
Mechanism of Action
Zearalenone 4-Sulfate Ammonium Salt exerts its effects primarily through its ability to bind to estrogen receptors, mimicking the action of natural estrogens. This binding can lead to various biological responses, including changes in gene expression and cellular function. The compound’s interaction with serum albumin also affects its distribution and toxicity in the body. The molecular pathways involved include the activation of estrogen receptor-mediated signaling cascades, which can influence reproductive health and potentially contribute to carcinogenesis .
Comparison with Similar Compounds
Key Observations :
- Sulfation at C4 reduces ZEN’s polarity compared to glucosylation (e.g., β-zearalenol 4-glucoside) .
- The ammonium salt form improves aqueous solubility, making it preferable for laboratory applications .
Toxicity and Estrogenic Activity
Table 2 compares toxicity profiles:
Key Findings :
- Sulfation at C4 significantly reduces ZEN’s toxicity by diminishing its affinity for estrogen receptors .
- α-Zearalenol, a reduced metabolite, exhibits higher estrogenic activity, making it more hazardous than ZEN itself .
Detection and Analytical Methods
- This compound: Requires LC-MS/MS for precise identification due to low natural abundance. Detected via precursor ion m/z 397.09671 (negative mode) and ammonium adduct m/z 416.1373 .
- ZEN: Detectable using immunoassays and MIP-based sensors (linear range: 1–25 µg/mL) .
- α/β-Zearalenols: Differentiated using HRMS fragmentation patterns (e.g., m/z 320.38 for α-zearalenol) .
Limitations : Sulfated derivatives are often overlooked in routine ELISA tests, necessitating advanced chromatographic methods .
Industrial and Environmental Relevance
- Detoxification: Zearalenone 4-Sulfate is a major product of microbial degradation (e.g., by Aspergillus niger), achieving >95% ZEN detoxification in contaminated grains .
- Adsorption : Unlike ZEN, which binds efficiently to quaternary ammonium-modified montmorillonite, sulfated derivatives show reduced adsorption due to charge repulsion .
- Environmental Persistence : Sulfated metabolites are less stable than glucosylated forms, with half-lives of weeks (vs. years for ZEN) in soil .
Biological Activity
Zearalenone 4-Sulfate Ammonium Salt (Z14S) is a derivative of the mycotoxin zearalenone (ZEN), produced by various species of the fungus Fusarium. This compound exhibits significant biological activity, particularly due to its xenoestrogenic properties, which allow it to mimic estrogen in biological systems. Understanding the biological activity of Z14S is crucial for assessing its impact on human and animal health, as well as its implications in agricultural contexts.
Target and Mode of Action
Zearalenone and its sulfate derivative primarily act by binding to estrogen receptors (ERs). Despite being a nonsteroidal compound, Z14S can activate these receptors, leading to various estrogen-like effects in organisms. This interaction can disrupt normal endocrine functions and lead to reproductive disorders, genotoxicity, hepatotoxicity, teratogenicity, and immunotoxicity .
Biochemical Pathways
The biosynthesis of Z14S involves the acetate-polymalonate pathway, resulting in a nonaketide precursor that undergoes several modifications. Studies suggest that Z14S forms stable complexes with serum albumins, influencing its toxicokinetics and biological effects .
Biological Effects
Estrogenic Activity
Research indicates that Z14S retains the estrogenic activity characteristic of zearalenone. In bioassays conducted with rats, Z14S was shown to induce uterine enlargement, a common indicator of estrogenic activity . This property raises concerns regarding its potential effects on reproductive health in both humans and livestock.
Immunotoxicity
Zearalenone has been identified as an immunotoxic compound. Studies have demonstrated that exposure to ZEN can modulate immune responses, affecting antibody levels and immune cell populations. For instance, an increase in IgE levels alongside a decrease in IgM was observed in animal models, indicating a potential disruption of normal immune function .
Case Study 1: Occurrence in Agricultural Products
A study on the presence of zearalenone and its metabolites in various food products revealed significant contamination levels. For example:
- Wheat-based products : Z14S was detected in flour and bread products, highlighting the risk of dietary exposure.
- Animal feed : High levels of ZEN and its metabolites were found in feed samples, raising concerns about animal health and productivity .
Case Study 2: Health Impact on Livestock
Research has shown that livestock exposed to zearalenone can experience reproductive issues such as infertility and hormonal imbalances. A notable case involved dairy cows where elevated levels of ZEN metabolites were linked to reduced milk production and reproductive efficiency .
Research Findings
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying Zearalenone 4-Sulfate Ammonium Salt (ZEA-4S) in biological matrices?
- Answer : Liquid chromatography–tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting ZEA-4S in complex matrices like silage or feed. A validated protocol involves:
- Sample preparation : Extraction using 40 mL solvent (e.g., acetonitrile/water) per 5 g sample.
- Instrumentation : QTrap 5500 MS with a C18 column for separation.
- Validation : Apparent recoveries of 104.5% for ZEA-4S and LODs of 0.3 µg/kg ensure sensitivity and accuracy .
Q. What storage conditions are critical for maintaining ZEA-4S stability?
- Answer : ZEA-4S is hygroscopic and degrades under ambient conditions. Best practices include:
- Temperature : Store at -20°C in airtight vials.
- Atmosphere : Use inert gas (e.g., nitrogen) to prevent oxidation.
- Solubility : Dissolve in DMSO or methanol for experimental use, avoiding prolonged exposure to aqueous buffers .
Q. How is ZEA-4S synthesized and purified in laboratory settings?
- Answer : ZEA-4S is typically derived from Zearalenone (ZEN) via sulfation. A common method involves:
- Reagents : Sulfur trioxide-pyridine complex in anhydrous DMF.
- Purification : Column chromatography (silica gel) with dichloromethane:methanol (9:1) as eluent, confirmed via TLC (Rf = 0.30 under UV/KMnO4) .
- Quality control : NMR and LC-MS validate purity (>98%) and stereochemical integrity .
Advanced Research Questions
Q. How can researchers design experiments to evaluate ZEA-4S degradation under varying environmental conditions?
- Answer : Use controlled extrusion or fermentation models to simulate food/feed processing. For example:
- Extrusion : Add sodium carbonate (2% w/w) to contaminated corn flour and heat at 120°C. Measure ZEA-4S reduction via LC-MS. Higher salt concentrations enhance decontamination (91% reduction at 2% salt vs. 24% at 0.4%) .
- Statistical analysis : Apply ANOVA and Fisher’s LSD test to compare toxin stability across treatments .
Q. What methodological challenges arise in detecting masked ZEA derivatives, and how are they addressed?
- Answer : Masked derivatives (e.g., ZEA-4S) evade conventional immunoassays. Solutions include:
- Hydrolysis : Treat samples with β-glucuronidase/sulfatase to release parent toxins.
- Multi-toxin panels : Use LC-MS/MS to simultaneously quantify ZEA, ZEA-4S, α-ZOL, and β-ZOL.
- Validation : Spike recovery tests (78–105%) ensure accuracy in feed matrices .
Q. How does pH variation during silage processing impact ZEA-4S stability?
- Answer : Silage pH (3.8–4.7) does not degrade ZEA-4S, as shown in laboratory silo models. Key findings:
- Stability : ZEA-4S levels remain unchanged from fermentation (day 7) to aerobic deterioration (day 127).
- Implications : Pre-existing ZEA-4S in contaminated feed persists through storage, necessitating pre-harvest mitigation .
Methodological Recommendations
- Experimental Design : Include negative controls (uncontaminated silage) and spiked samples to validate analytical methods.
- Data Interpretation : Account for α-ZOL’s higher estrogenic activity (10× ZEA) when assessing toxicity .
- Ethical Compliance : Follow EU guidelines (EC No. 2006/576) for mycotoxin thresholds in animal feed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
